methyl 4-(1H-indazole-3-amido)benzoate
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Overview
Description
Methyl 4-(1H-indazole-3-amido)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indazole moiety through an amide bond, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1H-indazole-3-amido)benzoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Amidation Reaction: The indazole core is then reacted with 4-aminobenzoic acid to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-indazole-3-amido)benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 4-(1H-indazole-3-amido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(1H-indazole-3-amido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxamide and 1H-indazole-3-carboxylic acid share structural similarities with methyl 4-(1H-indazole-3-amido)benzoate.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol also share a similar heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of an indazole moiety with a benzoate ester and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
Methyl 4-(1H-indazole-3-amido)benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as indazole derivatives. The synthesis typically involves the reaction of methyl 4-aminobenzoate with indazole-3-carboxylic acid derivatives, yielding the amido compound through standard coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indazole derivatives, including this compound.
Antifungal Activity
A study evaluated various indazole compounds against Candida species, revealing that certain derivatives exhibited significant antifungal activity. For example, compounds with a similar scaffold showed minimum inhibitory concentrations (MIC) against Candida albicans ranging from 1 mM to 10 mM, suggesting that modifications to the indazole structure can enhance antifungal potency .
Table 1: Antifungal Activity of Indazole Derivatives
Compound | Target Organism | MIC (mM) |
---|---|---|
3j | C. albicans | 10 |
3h | C. albicans | 1 |
3p | C. glabrata (resistant) | 1 |
Antibacterial Activity
In addition to antifungal properties, indazole derivatives have also shown antibacterial activity. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values below 1 µg/mL, indicating strong antibacterial potential .
Table 2: Antibacterial Activity of Indazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | <1 |
Compound B | S. aureus | <0.5 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. One notable study reported that indazole derivatives can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to cell death .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, specific indazole derivatives have been identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), with IC50 values as low as 3.3 nM .
Table 3: Anticancer Activity of Indazole Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound X | Glioblastoma | 15 |
Compound Y | Breast Cancer | 468 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study A : In a study involving human glioblastoma cells, treatment with an indazole derivative led to a significant reduction in cell viability compared to untreated controls.
- Case Study B : A compound similar to this compound demonstrated enhanced apoptosis in breast cancer cells through ROS-mediated pathways.
Properties
IUPAC Name |
methyl 4-(1H-indazole-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)10-6-8-11(9-7-10)17-15(20)14-12-4-2-3-5-13(12)18-19-14/h2-9H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWOBBGDKYPDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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